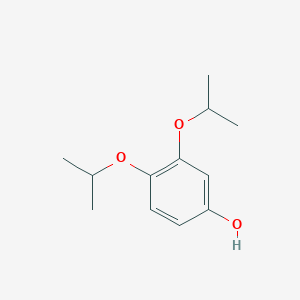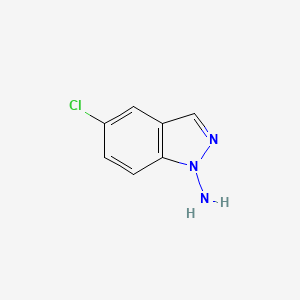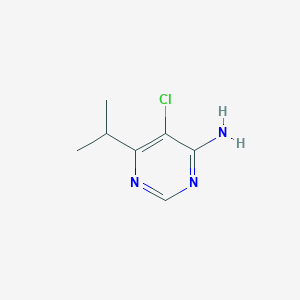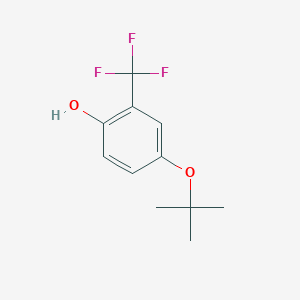
3,4-Diisopropoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diisopropoxyphenol is an organic compound with the chemical formula C12H18O3 It is a derivative of phenol, where the hydrogen atoms on the 3rd and 4th positions of the benzene ring are replaced by isopropoxy groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,4-Diisopropoxyphenol can be synthesized through several methods. One common approach involves the alkylation of phenol with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Diisopropoxyphenol undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert quinones back to hydroquinones.
Substitution: Electrophilic aromatic substitution reactions are common due to the electron-donating nature of the isopropoxy groups.
Common Reagents and Conditions
Major Products
Oxidation: Quinones
Substitution: Various substituted phenols depending on the reagents used
Applications De Recherche Scientifique
3,4-Diisopropoxyphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,4-Diisopropoxyphenol involves its interaction with various molecular targets. The isopropoxy groups enhance its electron-donating properties, making it highly reactive in electrophilic aromatic substitution reactions. This reactivity is crucial for its biological and chemical activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Isopropylphenol: Similar in structure but with only one isopropoxy group.
3,4-Dimethoxyphenol: Similar in structure but with methoxy groups instead of isopropoxy groups.
Uniqueness
This dual substitution pattern distinguishes it from other phenol derivatives and enhances its utility in various fields .
Propriétés
Formule moléculaire |
C12H18O3 |
|---|---|
Poids moléculaire |
210.27 g/mol |
Nom IUPAC |
3,4-di(propan-2-yloxy)phenol |
InChI |
InChI=1S/C12H18O3/c1-8(2)14-11-6-5-10(13)7-12(11)15-9(3)4/h5-9,13H,1-4H3 |
Clé InChI |
JUEDSQGVPYPAGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C=C(C=C1)O)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Tert-butyl-[9-[tert-butyl(dimethyl)silyl]oxy-2,6,10-trimethyl-11-(2-methyl-1,3-thiazol-4-yl)undeca-6,10-dienoxy]-dimethylsilane](/img/structure/B14849996.png)





